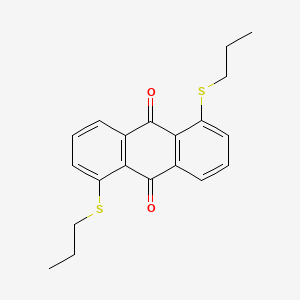
9,10-Anthracenedione, 1,5-bis(propylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1,5-bis(propylthio)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1,5-bis(propylthio)- typically involves the introduction of propylthio groups to the anthracenedione core. One common method is the nucleophilic substitution reaction where 9,10-anthracenedione is reacted with propylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be integrated into the production process.
Types of Reactions:
Oxidation: 9,10-Anthracenedione, 1,5-bis(propylthio)- can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: The propylthio groups can be substituted with other nucleophiles under appropriate conditions. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: NBS, NCS, various nucleophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated derivatives, other nucleophile-substituted products.
Aplicaciones Científicas De Investigación
9,10-Anthracenedione, 1,5-bis(propylthio)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1,5-bis(propylthio)- is largely dependent on its interaction with biological molecules. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound may generate reactive oxygen species (ROS) upon metabolic activation, causing oxidative damage to cellular components. These mechanisms are particularly relevant in its potential anticancer activity.
Comparación Con Compuestos Similares
9,10-Anthracenedione: The parent compound, known for its use in dyes and pigments.
1,4-Diamino-9,10-anthracenedione: A derivative with significant anticancer activity, used in chemotherapy.
1,5-Dihydroxy-9,10-anthracenedione: Known for its use in the synthesis of various organic compounds.
Uniqueness: 9,10-Anthracenedione, 1,5-bis(propylthio)- is unique due to the presence of propylthio groups, which enhance its lipophilicity and potentially its biological activity. This modification can lead to improved cell membrane permeability and increased interaction with biological targets, making it a promising candidate for further research and development.
Propiedades
Número CAS |
506443-22-7 |
|---|---|
Fórmula molecular |
C20H20O2S2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
1,5-bis(propylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2S2/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h5-10H,3-4,11-12H2,1-2H3 |
Clave InChI |
KIGQCFUSRYPQNG-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



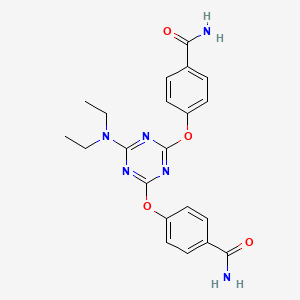

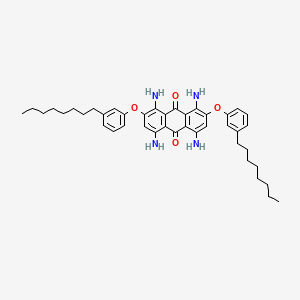
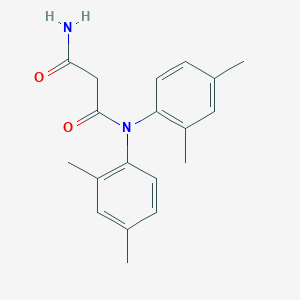
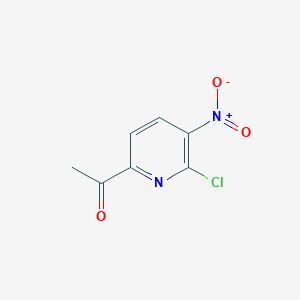

![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
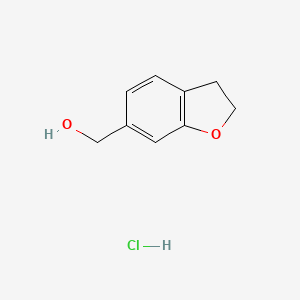
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
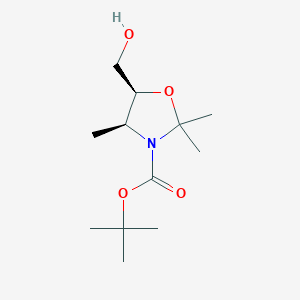
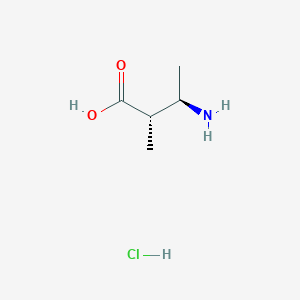
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
